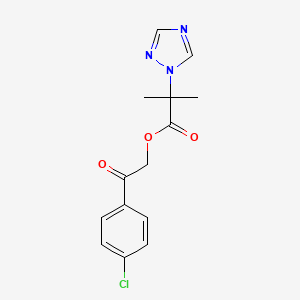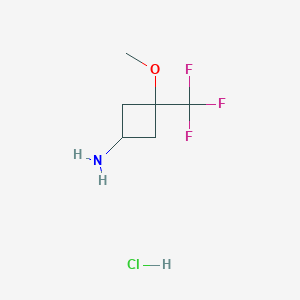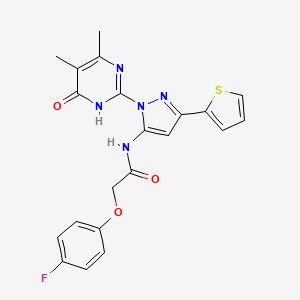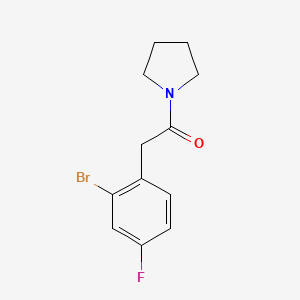
Decahydro-1,7-naphthyridin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-1,7-naphthyridin-8-one is a nitrogen-containing heterocyclic compound. It has a molecular weight of 154.21 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include Decahydro-1,7-naphthyridin-8-one, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
The molecular formula of Decahydro-1,7-naphthyridin-8-one is C8H14N2O. The MDL number is MFCD28970431 .
Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Physical And Chemical Properties Analysis
Decahydro-1,7-naphthyridin-8-one is a powder at room temperature .
Applications De Recherche Scientifique
Medicinal Chemistry
1,8-Naphthyridines, including Decahydro-1,7-naphthyridin-8-one, exhibit diverse biological activities. Researchers have explored their potential as drug candidates. Key studies have focused on their synthesis and reactivity, paving the way for novel drug design .
Synthesis Strategies
Synthesis of 1,8-Naphthyridines: Various synthetic approaches have been employed to access 1,8-naphthyridines. These include multicomponent reactions, metal-catalyzed methods, and ring expansion reactions. Researchers continue to refine these strategies to improve yields and scalability .
Applications
Antimicrobial Agents: Given their diverse biological activities, 1,8-naphthyridines, including Decahydro-1,7-naphthyridin-8-one, have been evaluated as potential antimicrobial agents. Their mode of action and efficacy against pathogens are areas of active research.
Photophysical Properties: Researchers have explored the photophysical properties of these compounds. Their fluorescence, phosphorescence, and absorption spectra make them interesting candidates for optoelectronic applications.
Coordination Chemistry: Metal complexes derived from 1,8-naphthyridines find applications in catalysis, sensing, and materials science. Their coordination behavior with various metal ions is a subject of ongoing investigation.
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. DOI: 10.3390/molecules25143252 Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, hydroamination of terminal alkynes, and metal-catalyzed methods. See: Synthesis of 1,8-naphthyridines: a recent update (microreview)
Safety and Hazards
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, including Decahydro-1,7-naphthyridin-8-one, has been of considerable interest to the synthetic community . This is due to their wide applicability in medicinal chemistry and materials science, and attempts are being made to develop more ecofriendly, safe, and atom economical approaches .
Mécanisme D'action
Target of Action
Naphthyridines, a class of compounds to which decahydro-1,7-naphthyridin-8-one belongs, are known to have a wide range of biological activities .
Mode of Action
Naphthyridines are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines, in general, are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Naphthyridines are known to exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Propriétés
IUPAC Name |
2,3,4,4a,5,6,7,8a-octahydro-1H-1,7-naphthyridin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h6-7,9H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHYWQSVZRMPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC(=O)C2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)
![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)
![Ethyl 4-({[1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2360390.png)



